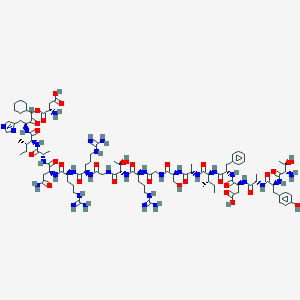
L-Aspartic acid-2,3,3-d3
Übersicht
Beschreibung
L-Aspartic acid is a four-carbon amino acid that plays a significant role in the biosynthesis of other amino acids and in the urea cycle. It is also used as a food additive and as a raw material in the food and pharmaceutical industries. The production of L-aspartic acid is typically carried out through bioprocesses involving immobilized enzymes or bacterial cells, with Corynebacterium species being particularly effective for industrial-scale manufacture .
Synthesis Analysis
The synthesis of derivatives of L-aspartic acid has been explored in several studies. One approach involves N-tosylation, anhydride formation, reduction, α-hydroxylation, iodo esterification, and alkylation, which leads to the production of 4-alkyl-3-amino-2-hydroxybutyric acids with high diastereoselectivity . Another study describes the synthesis of (2S, 3R)-3-amino-2-methylpentanoic acid from L-aspartic acid through a series of steps including N-tosylation, anhydride formation, reduction, electrophilic methylation, iodo-esterification, nucleophilic methylation, saponification, and deprotection, achieving an enantiomeric excess of over 99% .
Molecular Structure Analysis
The interaction of L-aspartic acid with other molecules and ions has been studied to understand its role in various biological processes. For instance, the interaction between L-aspartic acid and VO2+ ions has been investigated using pH-potentiometry and spectroscopic methods, revealing complex formation and providing insights into the possible isomeric structures of the resulting complexes .
Chemical Reactions Analysis
L-aspartic acid is involved in several chemical reactions, including the biomineralization process. It acts as an organic template in the nucleation and growth of calcium carbonate, influencing the crystal phase, shape, size, and aggregation. The concentration of L-aspartic acid can mediate the transformation between different crystal forms of calcium carbonate, such as calcite and vaterite, and affect the morphology and aggregation of the deposits .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-aspartic acid and its derivatives have been characterized in various studies. For example, novel poly(amide-hydrazide-imide)s containing L-aspartic acid have been synthesized and shown to adsorb heavy metal cations effectively. These polymers exhibit high thermal stability and have been characterized using techniques such as NMR, FT-IR, and thermogravimetric analysis .
Wissenschaftliche Forschungsanwendungen
1. Mechanism and Kinetics of Decomposition on Surfaces
The decomposition of aspartic acid, including its isotopically labeled variants like L-Asp-2,3,3-d3, on surfaces like Cu(100) has been investigated. Studies using X-ray photoemission spectroscopy and temperature-programmed reaction spectroscopy have detailed the kinetics and mechanisms of this process, highlighting the role of deuterium labeling in understanding these mechanisms (Karagoz, Reinicker, & Gellman, 2019).
2. Role in Biomineralization
L-Aspartic acid, including its deuterated forms, plays a significant role in biomineralization. Research has shown that it acts as an organic template in the nucleation and growth of calcium carbonate, affecting the crystal structure, morphology, size, and aggregation of the mineralized forms (Tong et al., 2004).
3. Development of Hydrogels
L-Aspartic acid, in its various forms, has been used to modify starch for the synthesis of novel natural hydrogels. These hydrogels exhibit properties like temperature-responsive swelling, pH sensitivity, and superabsorbency, making them potential candidates for use in delivery systems (Vakili & Rahneshin, 2013).
4. Electrochemical Applications
In the field of electrochemistry, L-aspartic acid has been investigated as an additive to improve the stability and performance of various systems. For instance, its addition to the negative electrolyte of vanadium redox flow batteries has shown to enhance the battery's cycling stability and energy efficiency (Liu et al., 2014).
5. Enantioselective Recognition in Molecularly Imprinted Films
L-Aspartic acid has been used in the electrosynthesis of molecularly imprinted polypyrrole films for the enantioselective recognition of amino acids. This application is significant in analytical chemistry, particularly in chiral discrimination and separation processes (Syritski et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-2,3,3-trideuteriobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-RBXBQAPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70487203 | |
| Record name | L-Aspartic acid-2,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aspartic acid-2,3,3-d3 | |
CAS RN |
3842-25-9 | |
| Record name | L-Aspartic acid-2,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)

![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)




